molecular formula C15H13ClN2O B1434739 4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine CAS No. 1313714-51-0

4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine

Cat. No. B1434739
CAS RN: 1313714-51-0
M. Wt: 272.73 g/mol
InChI Key: LMHVGTYIKVXNMR-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. For example, the chlorine atom could be replaced in a nucleophilic substitution reaction . The compound could also undergo reactions at the benzylic position .

Scientific Research Applications

Synthesis and Derivative Formation

4-Chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine serves as a versatile building block in chemical synthesis. It is used in the efficient synthesis of various heterocyclic compounds such as 7-azaindoles and pyrrolopyridines. These syntheses often involve reactions with phenolates and activated methylene nucleophiles, demonstrating the compound's utility in creating structurally diverse molecules (Figueroa‐Pérez et al., 2006).

Reactivity Studies

The compound is also central to reactivity studies. For instance, its reaction in the formation of new heterocycle-based molecules, such as 4-Chloro-2-(3-fluorophenyl)-2,3-dihydro-1H-pyrrolo[3,4-c]pyridin-1-one, has been explored. These studies include characterizing the molecular structure, vibrational spectra, and chemical shifts, contributing to our understanding of the reactivity of pyrrolopyridine derivatives (Murthy et al., 2017).

Cytotoxicity and Medicinal Chemistry

In medicinal chemistry, derivatives of this compound have been synthesized and tested for cytotoxicity. For example, achiral azaindole-substituted titanocenes derived from 1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine have been synthesized and their cytotoxicity evaluated in vitro, highlighting potential applications in cancer research (Mendez et al., 2011).

Development of Novel Synthetic Pathways

The compound is instrumental in the development of novel synthetic pathways. For instance, it has been used in a glyoxylation-decarbonylative Stille coupling sequence, illustrating its role in facilitating complex chemical transformations and the synthesis of acyl heterocycles (Tasch et al., 2010).

Antibacterial Screening

Some derivatives synthesized from this compound have been screened for antibacterial properties, indicating its potential in the development of new antibacterial agents (Abdel-Mohsen & Geies, 2008; Abdel-Mohsen & Geies, 2009).

Electronic Structure Analysis

The electronic structure of 4-chloro-1H-pyrrolo[2,3-b]pyridine has been studied using high-resolution X-ray diffraction and DFT calculations. Such studies provide insights into the molecular properties, including charge distribution and stability, relevant for materials science applications (Hazra et al., 2012).

properties

IUPAC Name

4-chloro-1-[(4-methoxyphenyl)methyl]pyrrolo[2,3-b]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c1-19-12-4-2-11(3-5-12)10-18-9-7-13-14(16)6-8-17-15(13)18/h2-9H,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMHVGTYIKVXNMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CN2C=CC3=C(C=CN=C32)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-chloro-1-(4-methoxybenzyl)-1H-pyrrolo[2,3-b]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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